molecular formula C12H10F3N3O5 B2740199 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one CAS No. 338757-95-2

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one

Cat. No.: B2740199
CAS No.: 338757-95-2
M. Wt: 333.223
InChI Key: JBGDIBGTICXDLM-UHFFFAOYSA-N
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Description

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one is a chemical compound with the molecular formula C12H10F3N3O5 It is known for its unique structure, which includes a piperidinone ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing specialized equipment to handle the hazardous reagents and conditions. The production process must adhere to strict safety and environmental regulations due to the potential toxicity and reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted piperidinone derivatives with various functional groups.

Scientific Research Applications

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
  • Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
  • 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one is unique due to its specific substitution pattern and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O5/c13-12(14,15)7-5-9(17(20)21)11(10(6-7)18(22)23)16-3-1-8(19)2-4-16/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGDIBGTICXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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